molecular formula C16H22F3N5O4S B2709445 N-cyclopentyl-3-(methylsulfonyl)-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide CAS No. 2034331-50-3

N-cyclopentyl-3-(methylsulfonyl)-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide

Cat. No.: B2709445
CAS No.: 2034331-50-3
M. Wt: 437.44
InChI Key: VTYBXLFICNTMDY-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(methylsulfonyl)-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a sophisticated synthetic organic compound offered for research applications. Its molecular structure integrates several pharmacologically relevant motifs, including an imidazolidine-2-one core, a methylsulfonyl group, a cyclopentyl moiety, and an ethyl-linked 3-(trifluoromethyl)-1H-pyrazole unit. The presence of the pyrazole group is of particular interest, as pyrazole derivatives are a well-studied class in medicinal chemistry known to exhibit a wide spectrum of biological activities, serving as key scaffolds in various therapeutic agents . The specific combination of these features suggests potential for this compound to be utilized in exploratory biology as a chemical probe or a lead structure in drug discovery campaigns. Its high complexity and defined functional groups make it a candidate for investigating enzyme inhibition, protein-protein interactions, or other biochemical pathways. Researchers may also employ it in analytical method development, as a reference standard in mass spectrometry, or in the synthesis of more complex molecular entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-cyclopentyl-3-methylsulfonyl-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O4S/c1-29(27,28)24-11-10-23(15(24)26)14(25)22(12-4-2-3-5-12)9-8-21-7-6-13(20-21)16(17,18)19/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYBXLFICNTMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-3-(methylsulfonyl)-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a bicyclic imidazolidine structure with a methylsulfonyl group and a trifluoromethyl-substituted pyrazole moiety. The synthesis typically involves multi-step reactions, including the formation of the imidazolidine core followed by the introduction of functional groups.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfone-containing derivatives have shown activity against various pathogens, including Xanthomonas oryzae (Xoo) and Ralstonia solanacearum at concentrations around 50 mg/L, suggesting that N-cyclopentyl derivatives may possess comparable efficacy .

Compound TypeActivity Against Xoo (%)Activity Against R. solanacearum (%)
Sulfone-containing31% - 35%30% - 43%
Thioether-containing39% - 67%Higher than corresponding oxidized forms

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. Compounds similar in structure have been noted as modulators of serotonin receptors, indicating possible neuropharmacological effects .

Toxicity and Safety Profile

Preliminary studies suggest that the compound exhibits low toxicity profiles in animal models. For example, related compounds have demonstrated favorable therapeutic indices in pain models, indicating a promising safety margin for further development .

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors, particularly serotonin receptors.
  • Enzyme Inhibition : Inhibition of enzymes critical for pathogen survival or metabolic processes.
  • Oxidative Stress Response : Compounds containing sulfone groups may enhance oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have investigated the efficacy of similar compounds in various biological contexts:

  • Study on Antimicrobial Efficacy : A study demonstrated that thioether derivatives exhibited higher activities against Xoo compared to their oxidized counterparts, reinforcing the idea that structural modifications can significantly influence biological outcomes .
  • Neuropharmacological Assessment : Another study highlighted the analgesic properties of structurally related compounds, showing significant effects in pain models without inducing tolerance over extended periods .

Scientific Research Applications

Molecular Formula

C17H20F3N3O3SC_{17}H_{20}F_3N_3O_3S

Anticancer Activity

Research has indicated that compounds similar to N-cyclopentyl-3-(methylsulfonyl)-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide exhibit anticancer properties. For instance, studies have shown that imidazolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group is believed to enhance the selectivity of these compounds towards cancerous cells while minimizing effects on normal tissues .

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory diseases. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammation . Such inhibition could provide therapeutic benefits in conditions like asthma and arthritis.

Neurological Disorders

Preliminary research indicates that derivatives of this compound may have neuroprotective effects. By modulating neurotransmitter systems, these compounds could potentially be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis and evaluation of similar imidazolidine derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers utilized molecular docking techniques to explore the binding affinity of the compound to 5-lipoxygenase. The results indicated a strong interaction, suggesting its potential as a therapeutic agent for inflammatory conditions .

Case Study 3: Neuroprotection

A recent study focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate cell death and promote neuronal survival through antioxidant mechanisms .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions requiring precise optimization of temperature (e.g., 60–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Lewis acids). Key steps include cyclization of imidazolidine precursors and sulfonylation. Refluxing under inert atmospheres (e.g., nitrogen) is critical to prevent intermediate degradation. Progress is monitored via TLC and confirmed by NMR/IR spectroscopy .

Q. How is structural characterization performed to confirm purity and identity?

Use a combination of spectroscopic methods:

  • ¹H/¹³C NMR : Assign protons/carbons to confirm the trifluoromethylpyrazole and methylsulfonyl groups.
  • IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity).
  • Cell Viability Assays : Test cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding Studies : Surface plasmon resonance (SPR) to quantify target affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Systematic Substituent Variation : Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric effects.
  • Functional Group Modifications : Introduce electron-withdrawing/donating groups on the pyrazole ring to alter electronic properties.
  • Bioassay Correlation : Compare IC₅₀ values across analogs (e.g., trifluoromethyl vs. methyl groups) using standardized assays .

Q. What computational strategies predict target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase active sites (e.g., ATP-binding pockets).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Develop regression models linking logP or polar surface area to activity .

Q. How should contradictory data in biological assays be resolved?

  • Dose-Response Replication : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀ trends.
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions.
  • Structural Analysis : Compare X-ray crystallography or cryo-EM data with docking predictions to validate binding poses .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, moisture control) to ensure consistency .
  • Data Validation : Cross-reference spectral data with published analogs to confirm assignments .
  • Ethical Reporting : Disclose assay limitations (e.g., cell line specificity) to avoid overinterpretation .

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